CB 13
概述
科学研究应用
CB13 具有广泛的科学研究应用:
化学: 用作涉及大麻素受体激动剂的研究中的模型化合物。
生物学: 研究了其对周围大麻素受体的影响及其减少炎症和疼痛的潜力.
工业: 用于开发基于纳米粒子的药物递送系统.
作用机制
CB13 主要通过激活大麻素受体 CB1 和 CB2 发挥其作用。 它通过激活周围 CB1 受体来减少炎症引起的机械性异常痛和热痛觉过敏 。 此外,CB13 会生成活性氧物种 (ROS) 并诱导内质网 (ER) 应激,从而导致癌细胞死亡 .
生化分析
Biochemical Properties
CB-13 interacts with CB1 and CB2 receptors, which are part of the endocannabinoid system . These receptors are involved in a variety of physiological processes, including pain sensation, mood, and memory. CB-13, as an agonist, binds to these receptors and activates them
Cellular Effects
CB-13 has been shown to have effects on various types of cells. For instance, it has been found to protect zebrafish photoreceptors from light-induced retinal degeneration This suggests that CB-13 may influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
CB-13 exerts its effects at the molecular level primarily through its action as an agonist at the CB1 and CB2 receptors By binding to these receptors, CB-13 can influence a variety of physiological processes
Dosage Effects in Animal Models
While there is some evidence of CB-13’s effects in animal models, such as its protective effects on zebrafish photoreceptors
准备方法
合成路线及反应条件
CB13 的合成涉及在特定条件下,将 1-萘基 [4-(戊氧基)-1-萘基]甲酮与各种试剂反应。 一种常见的方法是在反相高效液相色谱 (RP-HPLC) 方法中使用乙腈、水和乙酸作为溶剂 。 反应通常在流速为 1.000 mL/min 的条件下进行,并使用二极管阵列检测器进行检测。
工业生产方法
CB13 的工业生产通常涉及将其封装到聚乳酸-羟基乙酸共聚物 (PLGA) 纳米粒子中。 这种方法确保了高的包封效率和受控的药物释放。 纳米粒子是使用溶剂蒸发 (SEV)、快速冷冻 (FF) 和纳米沉淀 (NPP) 等方法合成的,其中 NPP 的效率最高 .
化学反应分析
反应类型
CB13 经历各种化学反应,包括:
氧化: CB13 可以被氧化形成活性氧物种 (ROS),它们在 CB13 的作用机制中发挥作用.
还原: 涉及 CB13 的还原反应不太常见,但在特定条件下可能会发生。
取代: CB13 可以发生取代反应,特别是在强亲核试剂的存在下。
常用试剂和条件
氧化: 常用试剂包括过氧化氢和其他氧化剂。
还原: 可以使用硼氢化钠等还原剂。
取代: 通常使用甲醇钠等强亲核试剂。
主要产物
相似化合物的比较
类似化合物
CB82: 另一种大麻素受体激动剂,具有类似的特性,但作用的分子靶标不同。
CB91: 以其免疫调节和抗炎作用而闻名.
独特之处
CB13 的独特之处在于其较差的血脑屏障穿透性,这限制了其对中枢的作用,使其成为靶向周围大麻素受体而不会引起中枢副作用的有希望的候选药物 .
属性
IUPAC Name |
naphthalen-1-yl-(4-pentoxynaphthalen-1-yl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24O2/c1-2-3-8-18-28-25-17-16-24(21-13-6-7-14-22(21)25)26(27)23-15-9-11-19-10-4-5-12-20(19)23/h4-7,9-17H,2-3,8,18H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSUMDJRTAFBISX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60430920 | |
Record name | (Naphthalen-1-yl)[4-(pentyloxy)naphthalen-1-yl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60430920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
432047-72-8 | |
Record name | CRA 13 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=432047-72-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | CB-13 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0432047728 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (Naphthalen-1-yl)[4-(pentyloxy)naphthalen-1-yl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60430920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CB-13 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9XRJ6055XT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of CB-13?
A1: CB-13 acts as an agonist of both cannabinoid receptor type 1 (CB1) and cannabinoid receptor type 2 (CB2). [, , ]
Q2: What are some downstream effects observed after CB-13 administration?
A3: CB-13 has been shown to reduce inflammation-induced mechanical allodynia and thermal hyperalgesia. [] It also attenuates hypertrophy in neonatal rat cardiomyocytes by activating AMP-activated protein kinase (AMPK) and endothelial nitric oxide synthase (eNOS) signaling. [, ]
Q3: What is the molecular formula and weight of CB-13?
A3: While the provided abstracts do not explicitly state the molecular formula and weight, these can be derived from the chemical name, 1-Naphthalenyl[4-(pentyloxy)-1-naphthalenyl]methanone.
Q4: Is there any spectroscopic data available for CB-13?
A5: The research papers focus on the biological activity of CB-13 and do not provide detailed spectroscopic characterization. [, , ]
Q5: Are there studies evaluating the material compatibility of CB-13?
A5: The provided research primarily explores the biological effects of CB-13 and does not focus on its compatibility with various materials.
Q6: Is there information on the catalytic properties of CB-13?
A6: The research papers do not mention any catalytic properties of CB-13.
Q7: Have computational methods been employed to study CB-13?
A7: No computational studies are mentioned in the provided research abstracts.
Q8: What is known about the structure-activity relationship (SAR) of CB-13?
A9: While specific SAR data is not detailed, research indicates that structural modifications impacting CB1 and CB2 receptor binding could influence the compound's activity and selectivity. [, ]
Q9: How stable is CB-13 under various conditions?
A9: The research does not elaborate on the stability of CB-13 under different environmental conditions.
Q10: What is known about the pharmacokinetics (PK) of CB-13?
A12: Limited information on the PK profile of CB-13 is available. Research indicates that repeated dosing can increase CNS exposure, suggesting potential accumulation or altered metabolism. []
Q11: What is the efficacy of CB-13 in vitro and in vivo?
A13: In vitro, CB-13 reduces TRPV1 sensitization and neuronal hyperexcitability in cultured mouse dorsal root ganglion (DRG) neurons. [] In vivo, it demonstrates analgesic effects in a mouse model of inflammatory pain. [] It has also shown promise in reducing cardiac myocyte hypertrophy in a rat model. [, ]
Q12: Are there known resistance mechanisms associated with CB-13?
A12: The provided research does not discuss any resistance mechanisms specific to CB-13.
Q13: What is the toxicological profile of CB-13?
A15: While specific toxicological data is limited, research highlights the potential for abuse and dependence associated with CB-13, especially with repeated use. [, ]
Q14: What drug delivery strategies are being considered for CB-13?
A16: Researchers are exploring the use of poly(lactic-co-glycolic acid) nanoparticles (NPs) as potential carriers for oral delivery of CB-13. [, ]
Q15: Are there any known biomarkers associated with CB-13 efficacy or toxicity?
A15: The research papers do not identify specific biomarkers for CB-13.
Q16: What analytical methods are used to detect and quantify CB-13?
A18: Researchers employed reversed-phase high-performance liquid chromatography (RP-HPLC) to measure CB-13 concentrations in nanoparticle formulations. [] On-site drug-testing devices designed for synthetic cannabinoids have also been investigated. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。